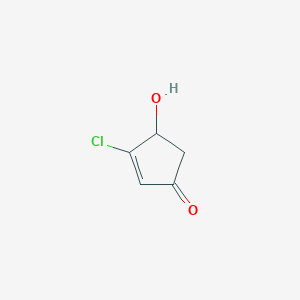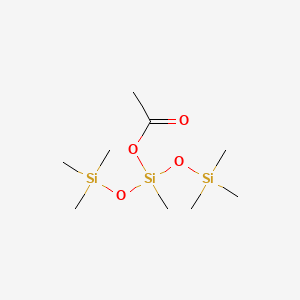
9-Butylaminoacridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Butylaminoacridine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a butylamino group attached to the acridine core. This compound is often used in various fields due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylaminoacridine hydrochloride typically involves the reaction of 9-chloroacridine with butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the butylamino group, resulting in the formation of 9-Butylaminoacridine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 9-Butylaminoacridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
9-Butylaminoacridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: The compound is used in biological studies, particularly in the investigation of DNA interactions due to its ability to intercalate into DNA strands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Butylaminoacridine hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription. The compound targets specific molecular pathways and enzymes involved in DNA synthesis, making it a valuable tool in cancer research and other biomedical studies.
Similar Compounds:
9-Aminoacridine: Another acridine derivative known for its antiseptic properties.
9-Phenylacridine: Used in cancer research due to its cytotoxic activity.
Acriflavine: An acridine derivative with antibacterial and antiviral properties.
Uniqueness: this compound is unique due to its specific butylamino substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other acridine derivatives may not be as effective.
属性
| 74054-24-3 | |
分子式 |
C17H19ClN2 |
分子量 |
286.8 g/mol |
IUPAC 名称 |
N-butylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4-11H,2-3,12H2,1H3,(H,18,19);1H |
InChI 键 |
NRKCZMYJUMGTGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)

![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)

